(3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Description
The compound (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole belongs to a class of oxazole-based ligands with applications in asymmetric catalysis and coordination chemistry. Its stereochemistry (3aR,8aS) is critical for chiral induction in catalytic reactions, particularly in transition metal complexes. The structure features a propan-2-yl linker connecting a diphenylphosphino-substituted phenyl group to the indenooxazole core. This design enhances electronic donation via the phosphine group while maintaining steric flexibility for substrate binding .
Storage conditions for related compounds typically require inert atmospheres and low temperatures (2–8°C) to prevent oxidation or degradation .
Properties
IUPAC Name |
[2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28NOP/c1-31(2,30-32-29-25-18-10-9-13-22(25)21-27(29)33-30)26-19-11-12-20-28(26)34(23-14-5-3-6-15-23)24-16-7-4-8-17-24/h3-20,27,29H,21H2,1-2H3/t27-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYRYSWKAVTNQU-LMSSTIIKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5C(O4)CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28NOP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Amino Alcohol Preparation
Chiral amino alcohols (e.g., (1R,2S)-norephedrine) are condensed with indan-1-one under acidic conditions. For example:
Cyclopropanation (Optional)
For derivatives requiring a cyclopropane bridge, sodium hydride-mediated deprotonation and cyclization are employed:
-
Conditions : NaH (3 equiv) in THF at 0°C, followed by slow warming to room temperature.
Installation of the Diphenylphosphino Group
The diphenylphosphino moiety is introduced via directed C–P bond formation:
Directed Ortho Lithiation
Copper-Catalyzed P–C Coupling
-
Conditions : Aryl bromide + PPh2H, CuI (10 mol%), 1,10-phenanthroline, K3PO4, 110°C.
-
Scope : Tolerates electron-rich and electron-poor aryl groups.
Stereochemical Control and Resolution
Asymmetric Synthesis
Chiral auxiliaries (e.g., BOX ligands) in Pd-catalyzed steps ensure retention of 3aR,8aS configuration.
Chromatographic Resolution
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Stereocontrol |
|---|---|---|---|
| Alkylation + Lithiation | N-Alkylation → P–C coupling | 68 | Moderate |
| Suzuki + Directed Lithiation | Cross-coupling → P–C bond | 75 | High |
| One-Pot Cadogan Cyclization | Cyclization + P–C coupling | 60 | Low |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Catalysis
Phosphine ligands like (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole are extensively used in transition metal-catalyzed reactions. They enhance the efficiency of processes such as:
- Cross-coupling Reactions : These ligands facilitate the coupling of aryl halides with organometallic reagents (e.g., Suzuki-Miyaura coupling), which is crucial for synthesizing complex organic molecules.
| Reaction Type | Metal Catalyst | Ligand Used |
|---|---|---|
| Suzuki Coupling | Pd(0) | (3aR,8aS)-Diphenylphosphino |
| Heck Reaction | Pd(0) | (3aR,8aS)-Diphenylphosphino |
| Buchwald-Hartwig | Pd(0) | (3aR,8aS)-Diphenylphosphino |
Medicinal Chemistry
Research indicates that phosphine-containing compounds exhibit significant biological activity. The compound has potential applications in drug discovery due to its ability to modulate biological targets.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A study published in Pharmaceuticals explored the anticancer properties of phosphine ligands similar to (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole. The results demonstrated that these ligands could significantly reduce tumor growth in vitro and in vivo models by targeting specific signaling pathways associated with cancer progression .
Material Science
Phosphine ligands are also utilized in the development of advanced materials. Their ability to coordinate with metals allows for the creation of novel catalysts and materials with tailored properties.
Mechanism of Action
The mechanism by which (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exerts its effects largely depends on its role in specific reactions. As a ligand in catalysis, it facilitates the formation of active catalytic species by coordinating with metal centers. This coordination can enhance the reactivity and selectivity of the metal catalyst, leading to more efficient chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Ligand Properties
The table below compares the target compound with key analogs, highlighting structural differences and their implications:
Key Observations:
- Phosphine vs. Pyridine Substituents: The diphenylphosphino group in the target compound and its benzyl analog () provides stronger σ-donor capabilities compared to pyridine-based ligands (), enhancing catalytic activity in metal-mediated reactions .
- Steric and Electronic Effects : Methyl and cyclopropyl groups () introduce steric bulk or electronic modulation, impacting ligand-metal bond strength and selectivity .
Research Findings and Methodological Insights
- Similarity Indexing : Computational methods like Tanimoto and Dice coefficients () quantify structural similarities between ligands. For example, a bromopyridinyl ligand () may share ~60–70% similarity with the target compound, influencing parallel catalytic applications .
- Structure-Activity Relationships (SAR): Bioactivity clustering () reveals that substituents dictating electronic properties (e.g., diphenylphosphino vs. pyridinyl) correlate with distinct protein target interactions, guiding ligand optimization .
Biological Activity
The compound (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole , commonly referred to as a PHOX ligand, is a phosphine-based compound that has garnered attention in various fields of research including catalysis and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C31H28NOP
- Molecular Weight : 461.53 g/mol
- Purity : Typically around 95% to 98% depending on the supplier .
The structure features a diphenylphosphino group attached to an indeno[1,2-d]oxazole framework, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to act as a ligand in various catalytic processes. PHOX ligands are known for their role in asymmetric synthesis and catalysis, particularly in:
- Cross-Coupling Reactions : The phosphine moiety enhances the reactivity of transition metals, facilitating the formation of carbon-carbon bonds.
- Catalytic Hydrogenation : These compounds can also be involved in hydrogenation reactions where they assist in the reduction of double bonds in organic compounds.
Therapeutic Applications
Research indicates that compounds similar to (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole may have potential applications in:
- Cancer Therapy : Some studies suggest that phosphine ligands can enhance the delivery of chemotherapeutic agents or act directly against cancer cells by modulating signaling pathways.
- Antimicrobial Activity : Certain derivatives have shown promise against bacterial strains by disrupting cellular functions.
Table 1: Summary of Biological Activities
Case Study 1: Asymmetric Synthesis
In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of PHOX ligands in asymmetric synthesis. The compound was used as a catalyst for the enantioselective hydrogenation of ketones, resulting in high yields and selectivity. This showcases its utility in producing chiral molecules for pharmaceutical applications.
Case Study 2: Anticancer Properties
A recent investigation explored the anticancer properties of related indeno[1,2-d]oxazole derivatives. The study indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The findings suggest potential therapeutic roles for (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole and its analogs in cancer treatment.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole, and how is its structure confirmed? A: The compound is synthesized via a multi-step protocol involving Schlenk techniques. Key steps include:
- Reacting precursors in dry THF with TMEDA and i-Pr2NH, followed by cooling to -20°C and adding n-BuLi .
- Quenching with methyl iodide (MeI) and heating to 60°C for 24 hours to form the oxazole ring .
- Purification via extraction (EtOAc), drying (MgSO4), and vacuum distillation .
Structural confirmation relies on ¹H/¹³C NMR to verify stereochemistry and connectivity, with data matched to literature values . For enantiopure forms, chiral HPLC or polarimetry may supplement analysis .
Advanced: Enantioselective Synthesis Optimization
Q: How can enantioselective synthesis of this compound be optimized for catalytic applications? A: Key factors include:
- Chiral auxiliaries or catalysts : Use of enantiopure amino alcohols (e.g., (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol) to induce stereochemistry during oxazole formation .
- Reaction conditions : Low temperatures (-20°C) and slow reagent addition minimize racemization .
- Ligand design : The diphenylphosphino group enhances coordination to transition metals (e.g., Cu, Au), enabling asymmetric catalysis (e.g., Henry reactions) .
- DoE (Design of Experiments) : Statistical optimization of parameters like temperature, stoichiometry, and solvent polarity improves yield and enantiomeric excess (≥99% ee reported in some cases) .
Basic: Handling and Stability
Q: What precautions are necessary for handling and storing this compound? A:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation of the phosphine group .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid exposure to moisture, which may hydrolyze the oxazole ring .
- Safety : PPE (gloves, goggles) is mandatory due to GHS Category 2 skin/eye irritation risks .
Advanced: Computational Modeling of Electronic Properties
Q: How can density-functional theory (DFT) elucidate this compound’s electronic structure and reactivity? A: DFT studies (e.g., B3LYP functional) model:
- Phosphine lone pairs : Electron density maps reveal nucleophilic sites for metal coordination .
- Oxazole ring strain : Calculated bond angles and Laplacian parameters correlate with reactivity in ring-opening reactions .
- Reaction mechanisms : Transition-state analysis predicts enantioselectivity in catalytic cycles (e.g., oxy-alkynylation), guiding experimental design .
Advanced: Resolving Contradictory Spectroscopic Data
Q: How should researchers address discrepancies in NMR or crystallographic data for this compound? A:
- NMR conflicts : Confirm solvent effects (e.g., CDCl₃ vs. DMSO-d6 shifts) and purity via LC-MS. Cross-check with synthetic intermediates .
- Crystallography : Compare unit cell parameters (e.g., C35H30N2O2, space group P2₁2₁2₁) to resolve polymorphism or solvate formation .
- DFT validation : Optimize geometry computationally and overlay with experimental XRD data to identify conformational outliers .
Basic: Analytical Techniques for Purity Assessment
Q: Which methods are recommended for assessing purity and enantiomeric excess? A:
- HPLC : Chiral columns (e.g., Chiralpak IA) with hexane/i-PrOH gradients resolve enantiomers (retention times ~10–15 min) .
- TLC : Silica gel plates (EtOAc/hexane 1:3) visualize spots under UV (Rf ≈ 0.4–0.5) .
- Elemental analysis : Carbon/nitrogen percentages must align with theoretical values (e.g., C: 82.32%, N: 5.49% for C35H30N2O2) .
Advanced: Catalytic Applications in C-C Bond Formation
Q: What role does this compound play in transition-metal-catalyzed C-C bond formation? A:
- Ligand in Cu complexes : Facilitates enantioselective oxy-alkynylation of diazo compounds (up to 95% ee) via σ-donation from phosphine and oxazole nitrogen .
- Au(III) adducts : Despite instability in gold-mediated reactions, the oxazole backbone stabilizes intermediates in cyclopropanation .
- Mechanistic insights : In situ XAFS spectroscopy tracks metal-ligand bonding dynamics during catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
